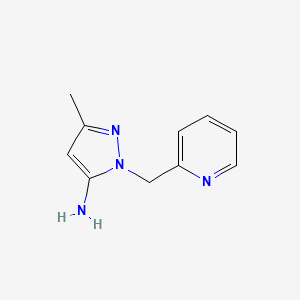

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8-6-10(11)14(13-8)7-9-4-2-3-5-12-9/h2-6H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTXBBBVYPJCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: Unveiling a Molecule of Interest

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a molecule that marries two key heterocyclic scaffolds: pyridine and pyrazole. Both ring systems are prevalent in a vast array of pharmaceuticals due to their ability to engage in various biological interactions.[1][2] The basicity of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Understanding and quantifying the basic properties of this molecule is, therefore, a foundational step in its development journey. This guide will provide a theoretical framework for its basicity and the practical tools for its empirical determination.

Structural Analysis and Predicted Basic Properties

The basicity of this compound arises from the presence of multiple nitrogen atoms, each with a lone pair of electrons that can potentially accept a proton. The primary contributors to its basic character are the pyridine ring nitrogen, the pyrazole ring nitrogens, and the exocyclic amino group.

The Pyridine Moiety: A Reliable Basic Center

The pyridine ring contains a nitrogen atom with its lone pair of electrons residing in an sp² hybrid orbital, which is not part of the aromatic π-system.[3][4] This makes the lone pair readily available for protonation. The typical pKa of pyridine is approximately 5.2.[5][6] The pyridin-2-ylmethyl substituent on the pyrazole ring will have a minor electron-withdrawing inductive effect, which might slightly decrease the basicity of the pyridine nitrogen.

The Pyrazole Moiety: A Tale of Two Nitrogens

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1]

-

N-1 (Pyrrole-like): The lone pair on the N-1 nitrogen is involved in the aromatic sextet and is therefore not available for protonation.[3] In this specific molecule, the N-1 position is substituted with the pyridin-2-ylmethyl group.

-

N-2 (Pyridine-like): The lone pair on the N-2 nitrogen is in an sp² orbital, perpendicular to the aromatic π-system, and is thus the basic center of the pyrazole ring. However, pyrazole is a significantly weaker base than pyridine, with a pKa of about 2.5.[1][7] This reduced basicity is due to the inductive effect of the adjacent nitrogen atom.[1]

The 5-Amino Group: A Key Basicity Enhancer

The exocyclic amino group at the 5-position of the pyrazole ring is a potent electron-donating group. Through resonance, it increases the electron density within the pyrazole ring, which in turn is expected to enhance the basicity of the N-2 nitrogen of the pyrazole. The amino group itself is also a basic center.

The 3-Methyl Group: A Minor Contributor

The methyl group at the 3-position of the pyrazole ring is a weak electron-donating group through an inductive effect. This will have a minor, base-strengthening effect on the pyrazole ring.

Predicting the Dominant Basic Center and pKa

Given the electronic effects of the substituents, it is plausible that the pyridine nitrogen will be the most basic center in the molecule, with an expected pKa slightly below that of pyridine (around 5). The N-2 nitrogen of the pyrazole ring, while enhanced by the 5-amino group, is likely to be the second most basic site. The exocyclic amino group will also contribute to the overall basicity.

To visualize the protonation equilibria, consider the following diagram:

Caption: Predicted protonation equilibria for this compound.

Experimental Determination of pKa

To move beyond theoretical predictions, experimental determination of the pKa value(s) is essential. The following are robust and widely accepted methods.

Potentiometric Titration

This is a classic and reliable method for pKa determination.[8]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is half-neutralized.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the acid.

-

Data Analysis: Plot the pH versus the volume of acid added. The pKa can be determined from the midpoint of the buffer region(s) in the titration curve.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation.

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.

Experimental Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

-

Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution.

-

Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms. Plot the absorbance at this wavelength against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining pKa values by monitoring the chemical shifts of specific protons as a function of pH.[10]

Principle: The chemical shifts of protons near a basic center are sensitive to the protonation state of that center. By monitoring the change in chemical shift with pH, a titration curve can be generated, and the pKa determined.

Detailed Protocol:

-

Sample Preparation: Prepare a series of solutions of the compound in D₂O at various pD values (the equivalent of pH in D₂O).

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample.

-

Data Analysis: Identify a proton whose chemical shift is sensitive to protonation. Plot the chemical shift of this proton against the pD. The pKa can be determined from the midpoint of the resulting titration curve.

Implications for Drug Development

The basicity of this compound will have significant consequences for its behavior as a potential drug candidate:

-

Solubility: The protonated form of the molecule is likely to be more water-soluble than the neutral form. Thus, its solubility will be pH-dependent.

-

Permeability: The neutral form of the molecule will generally be more membrane-permeable than the charged, protonated form.

-

Target Binding: The protonation state of the molecule can influence its ability to bind to its biological target, particularly if hydrogen bonding or electrostatic interactions are involved.

-

Drug-Drug Interactions: As a basic compound, it may interact with acidic drugs.

Conclusion

While a definitive experimental pKa for this compound is not yet reported in the literature, a thorough analysis of its structure allows for a reasoned prediction of its basic properties. The pyridine nitrogen is anticipated to be the most basic site, with a pKa in the region of 5. The methodologies outlined in this guide provide a clear path for the experimental determination of the pKa value(s), a critical step in the rational design and development of new therapeutics based on this promising scaffold.

References

-

Effect of Substituents On Basicity of Pyridine | PDF - Scribd. (n.d.). Retrieved from [Link]

-

basicity of pyridine - Química Organica.org. (n.d.). Retrieved from [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). Signal Transduction and Targeted Therapy, 6(1), 385.

-

Basicity of Pyrrole and Pyridine - AK Lectures. (n.d.). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (2021, July 15). Retrieved from [Link]

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (2020). Oriental Journal of Chemistry, 36(5), 789-801.

-

Relative Basicity of Amines and Other Compounds. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

- Development of Methods for the Determination of pKa Values - PMC - NIH. (2010). Pharmaceutical Research, 27(12), 2587–2602.

- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021). National Journal of Pharmaceutical Sciences, 2(1), 1-10.

-

3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Retrieved from [Link]

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (2014). Journal of Pharmacy & Bioallied Sciences, 6(1), 2–12.

- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (2020). International Journal of Trend in Scientific Research and Development, 4(5), 1021-1025.

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). Retrieved from [Link]

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (2021). Molecules, 26(16), 4983.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aklectures.com [aklectures.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. mdpi.com [mdpi.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

A Technical Guide to the Structural Elucidation of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, grounded in established spectroscopic techniques. We will delve into the rationale behind experimental choices, ensuring a self-validating system for confirming the molecular architecture of this compound.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Their versatile structure serves as a privileged scaffold in numerous FDA-approved drugs.[2] The precise determination of their chemical structure is paramount for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential therapeutic agents. This guide will systematically walk through the process of confirming the identity and structure of this compound.

I. Proposed Structure and Synthetic Strategy

A logical starting point for any structural elucidation is a plausible synthetic route. The target molecule can be synthesized via a condensation reaction, a common method for creating pyrazole rings.[1] A potential pathway involves the reaction of (pyridin-2-yl)methanamine with a suitable β-keto-nitrile, followed by cyclization.

DOT Diagram: Proposed Molecular Structure

Caption: 2D representation of the proposed chemical structure.

II. Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound and to gain initial structural insights through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for C₁₀H₁₂N₄ is m/z 189.1138.

-

Data Analysis: Compare the experimentally measured m/z value with the theoretically calculated value. A mass accuracy of less than 5 ppm provides strong evidence for the elemental composition.

Expected Fragmentation Pattern

The mass spectra of pyrazole derivatives often show characteristic fragmentation patterns.[3][4] Key fragmentation pathways for this compound are predicted to involve:

-

Loss of the pyridin-2-ylmethyl group: Cleavage of the N-CH₂ bond would result in a fragment corresponding to the pyrazole core.

-

Formation of the pyridin-2-ylmethyl cation: This would be observed as a prominent peak at m/z 92.0655.

-

Ring cleavage of the pyrazole nucleus: This can lead to the expulsion of neutral molecules like HCN or N₂.[3]

DOT Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Key predicted fragmentation pathways in ESI-MS.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, enabling unambiguous structure determination.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine-H | 8.5-7.2 | Multiplets | 4H | Aromatic protons of the pyridine ring. |

| Pyrazole-H | ~6.0 | Singlet | 1H | Proton on the C4 of the pyrazole ring. |

| CH₂ | ~5.4 | Singlet | 2H | Methylene protons connecting the pyridine and pyrazole rings. |

| NH₂ | ~5.0 | Broad Singlet | 2H | Amine protons, chemical shift can be variable and may exchange with D₂O. |

| CH₃ | ~2.2 | Singlet | 3H | Methyl group protons on the pyrazole ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Identify the chemical shifts of the different carbon atoms.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridine C | 155-120 | Aromatic carbons of the pyridine ring. |

| Pyrazole C5 (C-NH₂) | ~150 | Carbon bearing the amine group. |

| Pyrazole C3 (C-CH₃) | ~140 | Carbon bearing the methyl group. |

| Pyrazole C4 | ~95 | Unsubstituted carbon on the pyrazole ring. |

| CH₂ | ~50 | Methylene carbon. |

| CH₃ | ~12 | Methyl carbon. |

Note: For comparison, the ¹³C NMR data for the related compound 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine is available and can serve as a valuable reference.[5]

2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the pyridin-2-ylmethyl group to the N1 position of the pyrazole ring.

DOT Diagram: NMR Elucidation Workflow

Caption: A systematic workflow for structure elucidation using NMR.

IV. Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the functional groups.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration |

| N-H (Amine) | 3400-3200 | Stretching (likely two bands for primary amine) |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=N, C=C (Aromatic Rings) | 1600-1450 | Stretching |

| N-H (Amine) | 1650-1580 | Bending (Scissoring) |

| C-N | 1350-1000 | Stretching |

The IR spectra of aminopyrazoles and pyrazole itself have been studied, providing a good basis for these predictions.[6][7]

V. Conclusion

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. High-resolution mass spectrometry will confirm the elemental composition, while a combination of 1D and 2D NMR spectroscopy will unambiguously determine the molecular connectivity. Infrared spectroscopy will provide corroborating evidence for the presence of key functional groups. By following the protocols and interpretative guidelines laid out in this document, researchers can confidently and accurately characterize this novel compound, paving the way for further investigation into its potential applications.

References

- BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.

- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

-

Gonalves, P. F. B., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4253. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine. Retrieved from [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]

-

Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 1612-1619. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

-

ScienceDirect. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

-

ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

-

Molport. (n.d.). Compound 3-methyl-N'-[(pyridin-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide. Retrieved from [Link]

-

MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

- Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

-

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities. This guide provides a comprehensive technical overview of a specific derivative, 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. This compound uniquely combines the established pharmacophore of a substituted pyrazole with a pyridinylmethyl group, a feature known to modulate physicochemical properties and target engagement in drug candidates.

Notably, a specific CAS number for this compound is not readily found in major chemical databases. This suggests the compound is a novel or less-common entity, necessitating a focus on its synthetic pathways and predicted properties based on well-established chemical principles. This guide will, therefore, provide a robust theoretical and practical framework for its synthesis, characterization, and potential applications, empowering researchers to explore its therapeutic potential.

Physicochemical Properties (Predicted)

Due to the compound's novelty, experimental data is scarce. The following table summarizes its predicted physicochemical properties, which are crucial for assessing its drug-likeness and formulating experimental plans.

| Property | Predicted Value | Notes |

| Molecular Formula | C10H12N4 | |

| Molecular Weight | 188.23 g/mol | |

| LogP | 1.5 - 2.0 | Indicates good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 67.9 Ų | Suggests good oral bioavailability. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| pKa (most basic) | ~6.5 (Pyridine N) | Influences solubility and formulation. |

| pKa (most acidic) | ~15.0 (Amine N-H) |

Proposed Synthetic Route and Mechanism

The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for pyrazole ring formation. The proposed route begins with the synthesis of the key intermediate, (pyridin-2-ylmethyl)hydrazine, followed by a cyclocondensation reaction.

Synthesis of (Pyridin-2-ylmethyl)hydrazine

The precursor, (pyridin-2-ylmethyl)hydrazine, can be synthesized from 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine and hydrazine hydrate. The hydrochloride salt of (pyridin-2-ylmethyl)hydrazine is commercially available, which can be neutralized in situ for the subsequent reaction.

Cyclocondensation to Form the Pyrazole Ring

The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring. In this case, (pyridin-2-ylmethyl)hydrazine is reacted with a suitable 1,3-dicarbonyl compound. To achieve the desired 3-methyl-5-amino substitution pattern, ethyl 2-cyano-3-oxobutanoate is a suitable reactant.

The reaction proceeds via a condensation reaction between the hydrazine and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Regioselectivity

A critical consideration in this synthesis is regioselectivity. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can potentially yield two regioisomers. In the reaction between (pyridin-2-ylmethyl)hydrazine and ethyl 2-cyano-3-oxobutanoate, the initial nucleophilic attack of the hydrazine can occur at either the ketone or the ester carbonyl. Generally, the more reactive carbonyl group (in this case, the ketone) is preferentially attacked by the less sterically hindered nitrogen of the hydrazine. However, the reaction conditions, such as pH, can influence the outcome. Acidic conditions can protonate the hydrazine, altering its nucleophilicity and potentially changing the regioselectivity.

Based on established principles, the reaction is expected to favor the formation of the desired this compound isomer.

Reaction Mechanism Diagram

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

-

(Pyridin-2-ylmethyl)hydrazine hydrochloride

-

Ethyl 2-cyano-3-oxobutanoate

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for pH adjustment if necessary)

-

Sodium bicarbonate (for neutralization)

Step-by-Step Procedure

-

Preparation of (Pyridin-2-ylmethyl)hydrazine free base:

-

Dissolve (Pyridin-2-ylmethyl)hydrazine hydrochloride (1 equivalent) in water.

-

Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate until the pH is ~8-9.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.

-

-

Cyclocondensation Reaction:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

To this solution, add ethyl 2-cyano-3-oxobutanoate (1 equivalent) dropwise at room temperature.

-

After stirring for 15 minutes, add a solution of (pyridin-2-ylmethyl)hydrazine free base (1 equivalent) in absolute ethanol dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point: To assess purity.

Potential Applications in Drug Discovery

The pyrazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The introduction of the pyridinylmethyl group at the N1 position can significantly impact the pharmacological profile.

-

Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors. The pyridinylmethyl moiety can form crucial hydrogen bonds with the hinge region of the kinase active site, enhancing binding affinity and selectivity.

-

CNS Disorders: The pyridine ring can improve blood-brain barrier penetration, making this class of compounds interesting for neurological targets.

-

Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various pathogens. The specific substitution pattern of the target compound could lead to novel antimicrobial agents.

Workflow for Biological Screening

Caption: A typical workflow for the biological evaluation of the synthesized compound.

Conclusion

While this compound may not be a cataloged compound, its synthesis is readily achievable through established synthetic methodologies. This guide provides a comprehensive framework for its preparation, characterization, and potential exploration in drug discovery programs. The unique combination of the pyrazole and pyridine moieties makes this compound and its analogs promising candidates for further investigation as novel therapeutic agents.

References

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879.

- Kumar, V., et al. (2013). Pyrazole containing biological active agents. European Journal of Medicinal Chemistry, 69, 736-773.

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

-

Regioselectivity in the Knorr Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine theoretical properties

An In-depth Technical Guide: A Comprehensive Theoretical Analysis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: A Guide for Medicinal Chemistry and Drug Discovery

Abstract

This technical guide provides a detailed theoretical and computational examination of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole-based scaffolds are foundational to numerous pharmaceuticals, and understanding their intrinsic properties at a molecular level is paramount for rational drug design. This document delineates the predicted physicochemical properties, quantum chemical characteristics, and electronic behavior of the title compound. Leveraging Density Functional Theory (DFT) as a computational framework, we explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key reactivity descriptors. The analysis extends to its potential drug-likeness based on established principles such as Lipinski's Rule of Five. This in-silico investigation serves as a foundational resource for researchers, providing predictive insights to guide synthetic efforts, spectroscopic characterization, and future biological evaluation.

Introduction

Nitrogen-containing heterocycles are cornerstone motifs in medicinal chemistry, with the pyrazole ring holding a place as a "privileged structure."[1][2] This five-membered aromatic ring, featuring two adjacent nitrogen atoms, is a versatile scaffold found in a wide array of FDA-approved drugs, demonstrating activities as anti-inflammatory, anticancer, and antimicrobial agents, among others.[3][4] The unique electronic distribution of the pyrazole core allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1]

The specific molecule of interest, this compound, combines three key pharmacophoric elements:

-

A 5-aminopyrazole core: A highly versatile building block for synthesizing fused heterocyclic systems.[3]

-

A C3-methyl group: Which can influence steric interactions and metabolic stability.

-

An N1-pyridinylmethyl substituent: This group can significantly impact solubility, receptor docking geometry, and pharmacokinetic properties.

In the modern drug discovery paradigm, theoretical and computational chemistry are indispensable tools.[5] They provide a cost-effective and rapid means to predict molecular properties, reactivity, and potential bioactivity before undertaking complex and resource-intensive synthetic procedures. This guide employs these in-silico methods to construct a comprehensive theoretical profile of the title compound.

Predicted Molecular Structure and Physicochemical Properties

The fundamental step in any theoretical analysis is the determination of the molecule's structural and physicochemical parameters. These properties are critical for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Caption: 2D structure of this compound.

The properties of the molecule have been calculated and are summarized below. These parameters are frequently used to assess "drug-likeness," most famously through Lipinski's Rule of Five, which predicts the potential for oral bioavailability.[5][6]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₂N₄ | Provides the exact atomic composition. |

| Molecular Weight | 204.24 g/mol | Conforms to Lipinski's rule (< 500 Da), suggesting good potential for absorption and diffusion. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can donate a hydrogen bond, crucial for target interaction.[1] Conforms to Lipinski's rule (≤ 5). |

| Hydrogen Bond Acceptors | 3 (Pyrazole N2, Pyridine N) | Multiple sites for accepting hydrogen bonds enhance interaction with biological targets.[1] Conforms to Lipinski's rule (≤ 10). |

| LogP (Octanol/Water) | ~1.5 - 2.0 (Estimated) | Indicates balanced lipophilicity, suggesting good membrane permeability without excessive accumulation in fatty tissues. Conforms to Lipinski's rule (≤ 5). |

| Topological Polar Surface Area (TPSA) | 66.8 Ų | This value is well below the 140 Ų threshold, predicting good oral bioavailability and cell permeability.[7] |

| Rotatable Bonds | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |

Based on this initial analysis, this compound exhibits a favorable physicochemical profile for a potential drug candidate, with no violations of Lipinski's Rule of Five.

Quantum Chemical Analysis

To delve deeper into the electronic structure and reactivity, quantum chemical calculations are employed. Density Functional Theory (DFT) is a powerful and widely used method that provides a good balance between accuracy and computational cost for molecules of this size.[8][9]

Computational Methodology

All theoretical properties discussed herein are based on calculations that would typically be performed using a DFT approach. A common and effective combination for such heterocyclic systems is the B3LYP functional with a 6-311+G(d,p) basis set.[8] Geometry optimization is performed first to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm it as a true minimum.

Caption: A typical workflow for DFT-based theoretical property calculation.

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.[9]

Based on DFT studies of a structurally similar compound, 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol, the following properties can be anticipated.[9]

| Parameter | Predicted Value (eV) | Interpretation |

| E(HOMO) | ~ -5.5 to -6.0 | Indicates the molecule's capacity to act as an electron donor in reactions. |

| E(LUMO) | ~ -0.5 to -1.0 | Reflects the molecule's ability to act as an electron acceptor. |

| ΔE (LUMO-HOMO) | ~ 4.5 to 5.0 | A significant energy gap suggests high kinetic stability and resistance to immediate electronic excitation. |

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. It is invaluable for understanding intermolecular interactions, particularly hydrogen bonding and electrophile/nucleophile interactions.

For this compound, the MEP is expected to show:

-

Negative Potential (Red/Yellow): Concentrated around the most electronegative atoms, namely the pyridine nitrogen and the N2 nitrogen of the pyrazole ring. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): Located around the hydrogen atoms of the amine (-NH₂) group. This region is susceptible to nucleophilic attack and represents the hydrogen bond donor site.

-

Neutral Potential (Green): Predominantly over the carbon framework of the aromatic rings.

Theoretical Chemical Reactivity Descriptors

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Definition |

| Ionization Potential (I) | I ≈ -E(HOMO) | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Furthermore, local reactivity can be pinpointed using Fukui functions . These functions identify which specific atoms within the molecule are most susceptible to nucleophilic attack (f⁺) or electrophilic attack (f⁻).[9] For this molecule, the pyridine nitrogen and pyrazole N2 would be expected to have high f⁻ values, while the amine nitrogen and C4 of the pyrazole ring would likely show higher f⁺ values.

Predicted Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectra, which can be invaluable for confirming the structure of a synthesized compound.

-

NMR Spectroscopy: By using the Gauge-Including Atomic Orbital (GIAO) method with DFT, it is possible to calculate ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often closely matching experimental data for similar pyrazole structures.[8]

-

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the positions of key peaks in the infrared spectrum, corresponding to functional groups like N-H stretches (amine), C=N stretches (rings), and C-H stretches.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, providing theoretical absorption maxima (λ_max) that correspond to the molecule's UV-Visible spectrum.

Implications for Drug Development

The comprehensive theoretical analysis provides several key takeaways for researchers in drug development:

-

Favorable ADME Profile: The molecule adheres to Lipinski's rules and has a TPSA value predictive of good oral bioavailability.

-

Strong Target Interaction Potential: The presence of both hydrogen bond donor (-NH₂) and multiple acceptor sites (pyrazole N2, pyridine N) suggests a high potential for forming strong and specific interactions within a protein binding pocket.[1]

-

High Stability: The large predicted HOMO-LUMO gap indicates good kinetic stability, which is a desirable trait for a drug candidate to avoid unwanted reactivity in vivo.

-

Informed Synthetic and Analytical Strategy: The predicted reactivity from MEP and Fukui functions can inform potential metabolic liabilities, while predicted NMR and IR spectra can guide the characterization of the synthesized product.

Conclusion

The in-silico analysis of this compound reveals a molecule with a highly promising profile for further investigation in drug discovery. Its physicochemical properties are well within the accepted ranges for drug-likeness. Quantum chemical calculations predict a stable electronic structure with distinct regions of reactivity that can be exploited for targeted molecular interactions. This theoretical guide provides a robust foundation and a clear rationale for prioritizing this scaffold in future synthetic, analytical, and biological screening campaigns.

References

- The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

- Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A - ACS Publications. [Link]

- Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. PubMed. [Link]

- Physico-chemical properties of the designed pyrazole derivatives. ResearchGate. [Link]

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health. [Link]

- Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters - ACS Publications. [Link]

- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. National Institutes of Health. [Link]

- Comparative evaluation of quantum-chemical methods for calculating aromatic and antiaromatic nitrogen heterocycles (review). Semantic Scholar. [Link]

- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

- 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

- (PDF) Calculating the Aromaticity of Heterocycles. ResearchGate. [Link]

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

- Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University. [Link]

- Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. DergiPark. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with spectral data from closely related structural analogs, to offer a robust, predicted spectroscopic profile. This guide is intended to aid researchers in the identification, characterization, and further investigation of this and similar molecules.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structural motif of significant interest in medicinal chemistry due to its wide range of biological activities. The fusion of a substituted pyrazole with a pyridine moiety through a methylene bridge presents a unique scaffold for the development of novel therapeutic agents. Accurate characterization of such molecules is paramount, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed, predicted analysis of the 1H NMR, 13C NMR, Mass Spectrometry, and Infrared spectroscopic data for the title compound.

Molecular Structure:

Caption: Predicted major fragmentation pathway in ESI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Predicted Wavenumber (cm-1) | Functional Group | Vibration |

| 3400-3200 | N-H (Amine) | Stretching (asymmetric and symmetric) |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2950-2850 | C-H (Aliphatic) | Stretching |

| 1620-1580 | C=N, C=C (Aromatic) | Stretching |

| 1500-1400 | C=C (Aromatic) | Stretching |

| 1350-1250 | C-N | Stretching |

| 800-700 | C-H (Aromatic) | Out-of-plane bending |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| 1H NMR | Signals for pyridine, pyrazole, methylene, amine, and methyl protons in distinct regions. |

| 13C NMR | Resonances for aromatic and aliphatic carbons, with deshielded carbons in the heterocyclic rings. |

| Mass Spec. | Molecular ion peak at m/z 189.11 [M+H]+, with a major fragmentation at the methylene bridge. |

| IR | Characteristic N-H, C-H (aromatic and aliphatic), C=N, and C=C stretching vibrations. |

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on fundamental principles and data from analogous structures. While this predicted data serves as a valuable resource for researchers, it is imperative that it be confirmed through the acquisition and analysis of experimental data for the synthesized compound. The methodologies and interpretations presented herein offer a solid framework for the characterization of this and other novel heterocyclic molecules.

References

Note: As no direct experimental data was found for the target compound, this reference section is intentionally left blank. A comprehensive guide based on experimental data would include citations to the relevant primary literature.

Mechanism of Action Hypotheses for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: A Research Framework

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a series of well-founded, testable hypotheses regarding the mechanism of action for the novel compound 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine. Given the absence of specific literature on this molecule, this document serves as a strategic research framework, outlining a logical progression of experiments to elucidate its biological function. The structure is designed to be fluid, mirroring the scientific process of inquiry, hypothesis, and experimental validation.

Executive Summary

This compound is a heterocyclic compound featuring a 5-aminopyrazole core. This scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous biologically active agents.[1] Aminopyrazole derivatives have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[2][3][4] The pyridinylmethyl substituent further suggests potential for interaction with a variety of biological targets. This guide puts forth three primary, testable hypotheses for its mechanism of action: (1) Inhibition of Pro-Inflammatory Kinase Signaling , specifically targeting p38 MAPK; (2) Disruption of Tubulin Polymerization , leading to cell cycle arrest; and (3) Inhibition of DNA Topoisomerase II . For each hypothesis, a detailed experimental plan is provided to rigorously assess its validity.

Introduction: The Therapeutic Potential of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone of many established therapeutic agents, from the anti-inflammatory drug celecoxib to the anti-obesity agent rimonabant.[5][6] Its unique electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile binding to biological macromolecules.[7] The 5-aminopyrazole substitution, in particular, has been a fertile ground for the discovery of potent modulators of cellular signaling pathways.[2][3] These derivatives are frequently investigated as inhibitors of protein kinases, enzymes that play a central role in cellular communication and are often dysregulated in diseases like cancer and chronic inflammatory conditions.[1][3]

The specific compound of interest, this compound, combines this promising aminopyrazole core with a pyridinylmethyl group. The pyridine ring is another key pharmacophore, present in numerous approved drugs. Its inclusion may enhance solubility, modulate metabolic stability, and provide additional points of interaction with target proteins.

This document aims to bridge the gap in our understanding of this specific molecule by proposing a structured, hypothesis-driven research plan to uncover its mechanism of action.

Hypothesis 1: Inhibition of Pro-Inflammatory Kinase Signaling via p38 MAPK

Scientific Rationale: A significant body of literature points to N-aryl-5-aminopyrazoles as inhibitors of mitogen-activated protein kinases (MAPKs), with a particular emphasis on p38 MAPK.[1][2] The p38 MAPK pathway is a critical transducer of inflammatory signals, leading to the production of cytokines such as TNF-α and IL-6. Inhibition of this pathway is a validated strategy for the treatment of inflammatory diseases. The structural motifs within this compound are consistent with those of known p38 MAPK inhibitors.

Proposed Mechanism: The compound is hypothesized to function as an ATP-competitive inhibitor of p38α MAPK. By binding to the kinase's active site, it would prevent the phosphorylation of downstream substrates like MAPKAPK2 and ATF2, thereby suppressing the expression of pro-inflammatory genes.

Experimental Validation Plan

A. In Vitro p38α Kinase Inhibition Assay

-

Principle: To directly measure the ability of the compound to inhibit the enzymatic activity of recombinant human p38α.

-

Methodology:

-

Prepare a reaction mixture containing recombinant p38α enzyme, a specific peptide substrate (e.g., ATF2), and ATP.

-

Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).

-

Initiate the kinase reaction and incubate at 30°C for 60 minutes.

-

Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).

-

Calculate the IC50 value by plotting percent inhibition against compound concentration.

-

B. Cellular Target Engagement: Thermal Shift Assay (CETSA)

-

Principle: To confirm that the compound binds to p38 MAPK in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Methodology:

-

Treat intact cells (e.g., THP-1 monocytes) with the compound or vehicle.

-

Heat aliquots of the cell lysates to a range of temperatures.

-

Cool the samples and centrifuge to separate aggregated (denatured) proteins from soluble proteins.

-

Analyze the soluble fraction by Western blot using an antibody against p38 MAPK.

-

A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.

-

C. Downstream Pathway Modulation: Western Blot Analysis

-

Principle: To verify that inhibition of p38 MAPK activity translates to reduced signaling downstream of the kinase in a cellular model.

-

Methodology:

-

Culture lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) in the presence of varying concentrations of the compound.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Perform Western blot analysis using antibodies specific for phosphorylated p38 (p-p38) and phosphorylated HSP27 (p-HSP27), a downstream substrate.

-

Use antibodies for total p38 and a housekeeping protein (e.g., GAPDH) as loading controls.

-

A dose-dependent decrease in p-p38 and p-HSP27 levels would support the hypothesis.

-

Anticipated Data Summary

| Experiment | Metric | Expected Outcome for Positive Result |

| In Vitro Kinase Assay | IC50 | Sub-micromolar to low micromolar range |

| Thermal Shift Assay (CETSA) | ΔTm | A significant increase in the melting temperature of p38 MAPK |

| Western Blot Analysis | p-HSP27 Levels | Dose-dependent reduction in LPS-induced HSP27 phosphorylation |

Hypothesis 2: Disruption of Tubulin Polymerization and Cell Cycle Arrest

Scientific Rationale: Certain aminopyrazole derivatives have been identified as mimics of Combretastatin A-4, a potent inhibitor of tubulin polymerization.[2] These compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis. The general structure of this compound, with its distinct ring systems, could plausibly fit into the colchicine-binding site on β-tubulin.

Proposed Mechanism: The compound binds to soluble tubulin dimers, preventing their polymerization into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, arresting cells in mitosis (M phase). Prolonged mitotic arrest ultimately leads to the activation of the intrinsic apoptotic pathway.

Experimental Validation Plan

A. In Vitro Tubulin Polymerization Assay

-

Principle: To directly assess the effect of the compound on the polymerization of purified tubulin into microtubules.

-

Methodology:

-

Use a commercially available fluorescence-based tubulin polymerization assay kit.

-

Incubate purified bovine tubulin with a fluorescence reporter in a polymerization buffer.

-

Add the test compound, a positive control (e.g., colchicine), and a negative control (vehicle).

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the increase in fluorescence over time using a plate reader. Inhibition of polymerization will result in a suppressed fluorescence signal.

-

B. Cell Cycle Analysis by Flow Cytometry

-

Principle: To determine if the compound induces arrest at a specific phase of the cell cycle.

-

Methodology:

-

Treat a cancer cell line (e.g., HeLa, A549) with the compound for 24-48 hours.

-

Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

-

An accumulation of cells in the G2/M phase (with 4N DNA content) would support the hypothesis.

-

C. Immunofluorescence Microscopy of Microtubule Integrity

-

Principle: To visually inspect the effect of the compound on the cellular microtubule network.

-

Methodology:

-

Grow cells (e.g., A549) on glass coverslips and treat with the compound for several hours.

-

Fix and permeabilize the cells.

-

Stain the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence or confocal microscope. Disruption of the normal filamentous microtubule network into a diffuse pattern would be a positive result.

-

Visualizing the Hypothesized Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Discovery: An In-depth Technical Guide to the Initial Screening of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine and its Derivatives

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide provides a comprehensive framework for the initial screening of a promising subclass: 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine and its derivatives. We delve into the strategic design of a screening cascade, from the synthesis of the core molecule and its analogues to a multi-tiered biological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and actionable, field-proven protocols to identify and characterize novel drug candidates.

Introduction: The Rationale for Focusing on Pyrazole Derivatives

Pyrazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and selective enzyme inhibition properties.[3][4] The aminopyrazole moiety, in particular, serves as a versatile framework in drug discovery.[2] The incorporation of a pyridinylmethyl group at the N1 position of the pyrazole ring introduces a key structural motif with the potential for enhanced target engagement and favorable pharmacokinetic properties. This guide outlines a systematic approach to the initial evaluation of this promising chemical space.

Synthesis of the Core Scaffold and Derivative Library

A robust screening campaign begins with a reliable synthetic route to the core molecule and a strategically designed library of derivatives. While a specific protocol for this compound is not extensively documented, a plausible and efficient synthesis can be devised based on established methodologies for N-alkylation of pyrazoles.[5]

Proposed Synthesis of this compound

The proposed synthesis involves a two-step process: the formation of the precursor 3-methyl-1H-pyrazol-5-amine, followed by its N-alkylation with 2-(chloromethyl)pyridine.

Step 1: Synthesis of 3-methyl-1H-pyrazol-5-amine

This precursor can be synthesized by the reaction of cyanoacetone with hydrazine or a hydrazinium salt.[6]

Step 2: N-alkylation with 2-(chloromethyl)pyridine

The N-alkylation of the 3-methyl-1H-pyrazol-5-amine with 2-(chloromethyl)pyridine hydrochloride in the presence of a suitable base and solvent will yield the target compound.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-methyl-1H-pyrazol-5-amine, 2-(chloromethyl)pyridine hydrochloride, potassium carbonate (or a similar base), N,N-dimethylformamide (DMF) or acetonitrile (solvent).

-

Procedure:

-

To a solution of 3-methyl-1H-pyrazol-5-amine in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-(chloromethyl)pyridine hydrochloride to the reaction mixture.

-

Heat the reaction mixture at 60-80°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Derivative Library Design

To explore the structure-activity relationship (SAR), a library of derivatives should be synthesized by modifying key positions of the core scaffold.

| Modification Position | Rationale | Examples of Substituents |

| Pyridine Ring | Modulate electronics, steric bulk, and potential for hydrogen bonding. | Methoxy, Chloro, Fluoro, Methyl |

| Pyrazole Ring (C4) | Investigate the impact of substitution on potency and selectivity. | Halogens, small alkyl groups |

| Amine Group (C5) | Explore the effect of acylation or alkylation on target binding. | Acetyl, methyl, ethyl |

Initial Screening Cascade: A Multi-Faceted Approach

The initial screening process is designed as a funnel, starting with broad, high-throughput assays and progressing to more specific and complex evaluations for promising candidates.

Caption: A tiered approach to the initial screening of pyrazole derivatives.

Tier 1: Primary Screening

3.1.1. In Silico Physicochemical Property Prediction

Before synthesis, computational tools can predict key physicochemical properties to assess the "drug-likeness" of the designed derivatives. This allows for the early deselection of compounds with unfavorable properties.

| Property | Importance | Acceptable Range (Lipinski's Rule of Five) |

| Molecular Weight (MW) | Influences absorption and diffusion. | < 500 Da |

| LogP (Lipophilicity) | Affects solubility, permeability, and metabolism. | < 5 |

| Hydrogen Bond Donors | Impacts membrane permeability. | < 5 |

| Hydrogen Bond Acceptors | Impacts membrane permeability. | < 10 |

3.1.2. Cytotoxicity Screening

A primary cytotoxicity assay is crucial to identify compounds that exhibit general toxicity to cells, which could lead to false positives in subsequent target-based assays. The MTT assay is a reliable and widely used colorimetric method for this purpose.[7][8][9]

Experimental Protocol: MTT Cytotoxicity Assay [7][8][9]

-

Materials: Human cancer cell line (e.g., HeLa or A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

-

3.1.3. Primary Kinase Inhibition Screening

Given that many pyrazole derivatives exhibit kinase inhibitory activity, a primary screen against a panel of kinases is a logical starting point. A luminescence-based assay that measures ATP consumption is a high-throughput and sensitive method.[10][11][12][13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 6. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 7. clyte.tech [clyte.tech]

- 8. static.igem.wiki [static.igem.wiki]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 12. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in drug discovery.[1] Its remarkable versatility and favorable physicochemical properties have led to a significant number of approved drugs across a wide spectrum of therapeutic areas, from oncology and inflammation to infectious diseases and neurological disorders.[2][3] This guide provides an in-depth analysis of the pyrazole core, synthesizing technical details with field-proven insights. We will explore the causality behind synthetic choices, delve into the structure-activity relationships (SAR) that drive potency and selectivity, and present validated experimental protocols for the synthesis and evaluation of novel pyrazole-based drug candidates.

The Pyrazole Core: Physicochemical and Structural Rationale

The enduring success of the pyrazole moiety in medicinal chemistry is not accidental; it stems from a unique combination of intrinsic properties that make it an ideal building block for bioactive molecules.

-

Aromatic Stability: The pyrazole ring is an aromatic system, which confers metabolic stability, a crucial attribute for any drug candidate.[4] This stability ensures the core structure remains intact in vivo, allowing the appended functional groups to exert their pharmacological effects.

-

Hydrogen Bonding Capabilities: The pyrazole ring possesses both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 lone pair).[5] This dual functionality allows it to form specific and strong interactions with biological targets like enzyme active sites and protein receptors, a fundamental principle in rational drug design.[6]

-

Tunable Lipophilicity: The pyrazole core can act as a bioisostere for an aryl group, helping to improve the lipophilicity of a molecule, which can enhance cell permeability and overall pharmacokinetic profiles.[5]

-

Synthetic Tractability: A vast and well-established body of chemical literature describes diverse and efficient methods for synthesizing and functionalizing the pyrazole ring.[7] This allows medicinal chemists to readily create large libraries of derivatives for SAR studies, accelerating the drug discovery process.

The inherent tautomerism in asymmetrically substituted pyrazoles can present a challenge in synthesis, often leading to issues with regioselectivity that must be carefully controlled.[6]

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is typically achieved through cyclocondensation reactions. The most common and robust approach involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. This method, often referred to as the Knorr pyrazole synthesis, is highly versatile and allows for the introduction of a wide range of substituents.

Diagram 1: General Synthesis of Pyrazole Derivatives

Caption: Knorr synthesis workflow for pyrazole formation.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a standard procedure for synthesizing a pyrazole derivative via the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with hydrazine. This is a self-validating system as the identity and purity of the product can be unequivocally confirmed by standard analytical techniques.

Materials:

-

Substituted Chalcone (1.0 eq)

-

Hydrazine Hydrate (1.5 eq)

-

Ethanol (as solvent)

-

Acetic Acid (catalytic amount)

Procedure:

-

Reaction Setup: Dissolve the substituted chalcone (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. A solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Filter the precipitated solid and wash with cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure pyrazole derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Therapeutic Applications & Approved Drugs

The pyrazole scaffold is a cornerstone of numerous FDA-approved drugs, highlighting its clinical significance.[5] Its derivatives have shown remarkable efficacy in treating a multitude of diseases.[8][9]

Anticancer Agents

Pyrazole derivatives are particularly prominent in oncology, often functioning as kinase inhibitors that target signaling pathways critical for cancer cell proliferation and survival.[3]

Table 1: Selected FDA-Approved Pyrazole-Based Anticancer Drugs

| Drug Name | Target(s) | Approved Indications |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis |

| Crizotinib | ALK, ROS1 | Non-small cell lung cancer (NSCLC) |

| Axitinib | VEGFR, PDGFR, KIT | Renal cell carcinoma |

| Niraparib | PARP | Ovarian cancer |

| Encorafenib | BRAF V600E/K | Melanoma |

| Ibrutinib | BTK | B-cell malignancies |

Source: Adapted from BenchChem.[3]

The causality behind the success of pyrazole-based kinase inhibitors lies in their ability to mimic the hinge-binding motif of ATP, effectively blocking the enzyme's active site. For instance, Axitinib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby disrupting angiogenesis, the process of new blood vessel formation that is essential for tumor growth.

Diagram 2: VEGFR Signaling Inhibition by a Pyrazole Drug

Caption: Axitinib blocks VEGFR autophosphorylation.

Anti-Inflammatory Agents

One of the most famous pyrazole-containing drugs is Celecoxib , a selective COX-2 inhibitor used to treat pain and inflammation associated with arthritis.[10][11] By selectively targeting COX-2, which is upregulated at sites of inflammation, Celecoxib reduces the production of prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Other Therapeutic Areas

The utility of pyrazoles extends to numerous other conditions:

-

Erectile Dysfunction: Sildenafil contains a fused pyrazole ring and functions by inhibiting phosphodiesterase type 5 (PDE5).[2]

-

Anticoagulants: Apixaban , a potent factor Xa inhibitor, is widely used to prevent blood clots and stroke.[6][12]

-

Neurodegenerative Diseases: Pyrazole scaffolds are being actively investigated for the treatment of Alzheimer's and Parkinson's diseases, with compounds designed to inhibit key enzymes or prevent protein aggregation.[6][12]

Biological Evaluation: Assessing Therapeutic Potential

Once a library of pyrazole derivatives has been synthesized, its biological activity must be assessed. For anticancer drug discovery, a primary screen often involves evaluating the cytotoxicity of the compounds against various cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[3]

Experimental Protocol: MTT Cytotoxicity Assay

This workflow provides a reliable system for determining the concentration at which a compound exhibits a 50% inhibition of cell viability (the IC₅₀ value).

Diagram 3: MTT Cytotoxicity Assay Workflow

Caption: Workflow for a typical MTT cytotoxicity assay.

Self-Validating System Controls:

-

Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the pyrazole compounds. This represents 100% cell viability.

-

Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin). This validates the assay's ability to detect a cytotoxic effect.

-